3,3,3-Trifluoro-2-oxopropanoic acid hydrate

Catalog No.
S733263
CAS No.
431-72-1
M.F
C3H3F3O4
M. Wt
160.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoro-2-oxopropanoic acid hydrate

CAS Number

431-72-1

Product Name

3,3,3-Trifluoro-2-oxopropanoic acid hydrate

IUPAC Name

3,3,3-trifluoro-2-oxopropanoic acid;hydrate

Molecular Formula

C3H3F3O4

Molecular Weight

160.05 g/mol

InChI

InChI=1S/C3HF3O3.H2O/c4-3(5,6)1(7)2(8)9;/h(H,8,9);1H2

InChI Key

DVIOGFLGQOLWTD-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)C(F)(F)F.O

Canonical SMILES

C(=O)(C(=O)O)C(F)(F)F.O

Synthesis and Characterization:

3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoroacetic acid hydrate, is a small molecule that has been studied for its potential applications in various scientific fields. Its synthesis has been reported in several publications, with common methods involving the reaction of trifluoroacetic anhydride with water or other suitable nucleophiles [, ].

Chemical Properties and Reactivity:

Trifluoroacetic acid hydrate is a strong organic acid due to the presence of the trifluoromethyl group and the carboxylic acid functional group. It readily releases protons in solution, making it a useful reagent for various acidic reactions []. Additionally, the trifluoromethyl group contributes to its unique chemical properties, including its lipophilicity (fat-loving) and electron-withdrawing nature, which can influence its interactions with other molecules [].

Potential Applications:

Research suggests that 3,3,3-trifluoro-2-oxopropanoic acid hydrate may have potential applications in various scientific areas, including:

  • Organic synthesis: As a strong acid catalyst, it can be used to promote a variety of organic reactions, such as esterification, acylation, and condensation reactions [].
  • Medicinal chemistry: Due to its lipophilicity and potential biological activity, it has been explored in the development of new pharmaceuticals []. However, further research is needed to determine its safety and efficacy for therapeutic purposes.
  • Material science: The unique properties of this molecule, such as its acidity and fluorine content, have led to investigations into its potential use in the development of new materials with specific functionalities [].

3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid monohydrate, is an organic compound with the molecular formula C₃H₃F₃O₄. It appears as a white crystalline solid and is characterized by the presence of a trifluoromethyl group and a carboxylic acid group. This compound has garnered attention due to its unique chemical properties and potential applications in various fields including pharmaceuticals and agrochemicals .

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

The presence of fluorine atoms significantly influences the reactivity and stability of the compound compared to its non-fluorinated counterparts .

Research indicates that 3,3,3-trifluoro-2-oxopropanoic acid hydrate exhibits notable biological activity. It has been studied for its potential as an inhibitor in various enzymatic processes. The trifluoromethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes. This characteristic is particularly valuable in drug design, where membrane permeability is crucial for efficacy .

Several methods have been developed for synthesizing 3,3,3-trifluoro-2-oxopropanoic acid hydrate:

  • Fluorination of Pyruvic Acid: This method involves the direct fluorination of pyruvic acid using fluorinating agents.
  • Reactions with Fluoroacetic Acid: Combining fluoroacetic acid with appropriate reagents can yield trifluoropyruvic acid.
  • Hydration Reactions: The formation of the hydrate can occur through the addition of water to the anhydrous form under controlled conditions .

The applications of 3,3,3-trifluoro-2-oxopropanoic acid hydrate are diverse:

  • Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its unique reactivity.
  • Agrochemicals: The compound's properties make it suitable for developing pesticides and herbicides.
  • Chemical Research: It serves as a reagent in organic synthesis and materials science .

Studies on the interactions of 3,3,3-trifluoro-2-oxopropanoic acid hydrate with biological systems have shown that it can affect enzyme activity and metabolic pathways. Its inhibitory effects on certain enzymes make it a candidate for further investigation in drug development. Additionally, research into its interactions with proteins and nucleic acids could provide insights into its potential therapeutic uses .

Several compounds share structural similarities with 3,3,3-trifluoro-2-oxopropanoic acid hydrate:

Compound NameMolecular FormulaUnique Features
Trifluoroacetic AcidC₂H₃F₃O₂Stronger acidity due to no carbonyl group
Pyruvic AcidC₃H₄O₃Lacks fluorine; more reactive in biological systems
2-Fluoropyruvic AcidC₃H₃FO₃Only one fluorine; less lipophilic

Uniqueness: The trifluoromethyl group in 3,3,3-trifluoro-2-oxopropanoic acid hydrate imparts unique stability and reactivity compared to these similar compounds. Its ability to act as a potent inhibitor in biochemical pathways sets it apart from other related acids .

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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